molecular formula C11H14INOZn B6333793 3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142212-14-3

3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333793
CAS No.: 1142212-14-3
M. Wt: 368.5 g/mol
InChI Key: PMRLBLWUEZKZBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in various chemical reactions. It is a solution of 3-[(4-Morpholino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.

Safety and Hazards

This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Eye Irritation (Category 2), Flammable Liquids (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3) . It’s important to handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 3-[(4-Morpholino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(4-Morpholino)methyl]phenyl iodide+Zn3-[(4-Morpholino)methyl]phenylzinc iodide\text{3-[(4-Morpholino)methyl]phenyl iodide} + \text{Zn} \rightarrow \text{3-[(4-Morpholino)methyl]phenylzinc iodide} 3-[(4-Morpholino)methyl]phenyl iodide+Zn→3-[(4-Morpholino)methyl]phenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Morpholino)methyl]phenylzinc iodide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.5 M.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Morpholino)methyl]phenylzinc iodide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with 3-[(4-Morpholino)methyl]phenylzinc iodide include palladium catalysts, halides, and other electrophiles. Typical reaction conditions involve an inert atmosphere, controlled temperature, and the use of tetrahydrofuran as a solvent.

Major Products

The major products formed from reactions involving 3-[(4-Morpholino)methyl]phenylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-[(4-Morpholino)methyl]phenylzinc iodide is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-[(4-Morpholino)methyl]phenylzinc iodide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, forming new bonds and facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 2-(Ethoxycarbonyl)phenylzinc bromide
  • Phenylzinc bromide

Uniqueness

3-[(4-Morpholino)methyl]phenylzinc iodide is unique due to the presence of the morpholino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

IUPAC Name

iodozinc(1+);4-(phenylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRLBLWUEZKZBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.